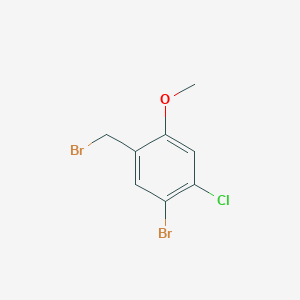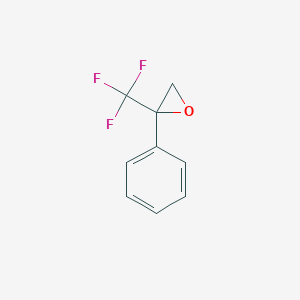
2-Phenyl-2-(trifluoromethyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Phenyl-2-(trifluoromethyl)oxirane” is a chemical compound with the CAS Number: 75590-22-6 . It has a molecular weight of 188.15 and its IUPAC name is this compound . It is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis of (trifluoromethyl)oxirane can be achieved through the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C . This affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
The ring-opening reaction of oxirane by carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are often used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Physical And Chemical Properties Analysis
“this compound” is a liquid and is stored at temperatures around 4°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
2-Phenyl-2-(trifluoromethyl)oxirane derivatives have been investigated for their potential biological activities. For example, a study conducted by Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, revealing that most compounds exhibited significant blood glucose-lowering activities in fasted rats. The study highlighted the influence of substituents like Cl or CF3 on the phenyl ring in determining effectiveness (Eistetter & Wolf, 1982).
Chiral Resolution Reagents
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative of this compound, has been used as a chiral resolution reagent for α-chiral amines. Rodríguez-Escrich et al. (2005) reported that this compound reacts with various α-chiral primary and secondary amines, offering a versatile method for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure (R)- and (S)-(trifluoromethyl)oxirane has been explored. Bussche-Hünnefeld, Cescato, and Seebach (1992) discussed the reduction of ethyl trifluoropyruvate to rac-trifluorolactic acid, followed by resolution and conversion into the oxirane, demonstrating a method to obtain these compounds with high enantiomeric purity (Bussche-Hünnefeld et al., 1992).
Polymerization Studies
The potential of this compound in polymerization has been explored in several studies. For instance, Soeda et al. (2002) investigated the enzymatic ring-opening polymerization of oxiranes like glycidyl phenyl ether with dicarboxylic anhydrides to produce polyesters containing some ether linkages (Soeda et al., 2002).
Structure and Spectroscopy
The molecular structure of phenyloxirane, a closely related compound, has been studied using ab initio vibrational spectroscopy. Ashvar, Devlin, and Stephens (1999) analyzed the vibrational spectra and determined the structure of phenyloxirane in solution (Ashvar et al., 1999).
Wirkmechanismus
Safety and Hazards
The compound is associated with several hazard statements including H302, H311, H315, H318, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P361, P362, P363, P403+P233, P405, and P501 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-2-(trifluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJQTSDFRCDMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)
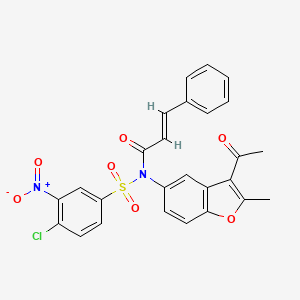
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)
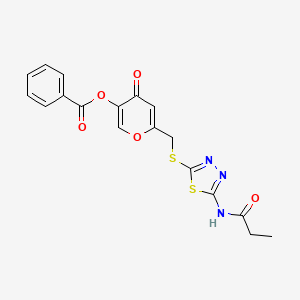
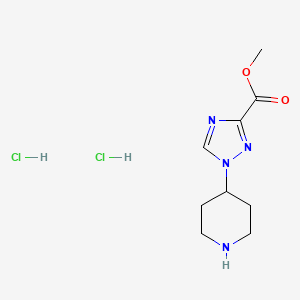
![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)
![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)
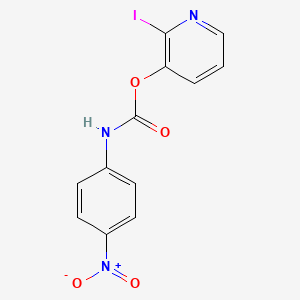
![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)
![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)
![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)
